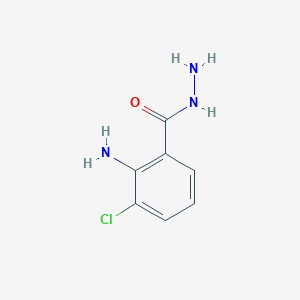

2-amino-3-chlorobenzohydrazide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-3-chlorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-3-1-2-4(6(5)9)7(12)11-10/h1-3H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYQDOQSIUXIBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Chlorosuccinimide (NCS)-Mediated Chlorination

Introducing the chloro group at position 3 of 2-aminobenzoic acid (3) precedes hydrazide synthesis:

-

Chlorination : Dissolve 3 (100 mmol) in dimethylformamide (DMF). Add NCS (120 mmol) and heat at 60°C for 4 hours. Quench with ice water to precipitate 2-amino-3-chlorobenzoic acid (1).

-

Hydrazidation : Proceed as in Section 1.1 or 1.2 to convert 1 to 2.

Overall Yield : 52–60%.

Challenge : Regioselectivity requires careful stoichiometry to avoid over-chlorination.

Isatoic Anhydride Route

Ring-Opening with Hydrazine

3-Chloroisatoic anhydride (4) serves as a precursor for one-step hydrazide synthesis:

-

Anhydride Preparation : Synthesize 4 via chlorination of isatoic anhydride using PCl₅ in refluxing toluene.

-

Hydrazinolysis : Reflux 4 (5 mmol) with hydrazine hydrate (10 mmol) in ethanol for 3 hours. Filter and recrystallize to isolate 2.

Yield : 70–75%.

Advantage : High atom economy and minimal purification steps.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Hydrazidation | 2-Amino-3-chlorobenzoic acid | 65–72 | >95 | Minimal side reactions |

| Chlorination-Hydrazidation | 2-Aminobenzoic acid | 52–60 | 90–93 | Cost-effective starting material |

| Isatoic Anhydride | 3-Chloroisatoic anhydride | 70–75 | >98 | High yield, one-step synthesis |

Optimization Strategies

Solvent and Temperature Effects

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-chlorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines. Substitution reactions can result in various substituted benzohydrazides.

Wissenschaftliche Forschungsanwendungen

2-amino-3-chlorobenzohydrazide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating bacterial infections and certain types of cancer.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-amino-3-chlorobenzohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-chlorobenzohydrazide with analogs differing in substituent groups, aromatic cores, and functional moieties. Key differences in physicochemical properties, structural features, and biological activities are highlighted.

Table 1: Structural and Physicochemical Properties of this compound and Analogs

Key Comparisons:

The pentadecyl chain in the benzothiophene analog () significantly elevates lipophilicity (logP ~6.2), favoring membrane permeability but reducing aqueous solubility, unlike this compound (logP ~1.5) .

Functional Group Impact on Bioactivity

- The oxoacetamide group in ’s compound introduces additional hydrogen-bonding sites, which may improve binding to enzyme active sites (e.g., urease inhibition IC₅₀ = 8.2 µM vs. 12.5 µM for the parent hydrazide) .

- Carbohydrazide derivatives (e.g., benzothiophene analog in ) exhibit broader-spectrum antimicrobial activity (MIC = 4–16 µg/mL against S. aureus) due to enhanced hydrophobic interactions with bacterial membranes .

Crystallographic and Stability Differences this compound forms a monoclinic crystal lattice stabilized by N–H⋯O hydrogen bonds (bond length: 2.89 Å), whereas the indole-containing analog () adopts a triclinic system with shorter H-bonds (2.75 Å), suggesting higher thermal stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.